[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl](morpholin-4-yl)methanone
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Overview
Description
4-[5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1H-PYRAZOLE-3-CARBONYL]MORPHOLINE is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1H-PYRAZOLE-3-CARBONYL]MORPHOLINE typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade or proton quantum tunneling, which provides high yield and fewer side reactions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling of Benzofuran and Pyrazole Rings: The benzofuran and pyrazole rings are coupled through a carbonylation reaction, forming the intermediate compound.
Formation of the Morpholine Ring: The morpholine ring is synthesized through a Petasis three-component coupling reaction involving glycolaldehyde, organoboronic acid, and different amines.
Final Coupling: The final step involves coupling the morpholine ring with the benzofuran-pyrazole intermediate through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This often includes the use of automated reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the pyrazole ring, converting it to a dihydropyrazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology
In biological research, the compound is used to study the interactions between small molecules and biological targets, such as enzymes and receptors .
Medicine
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The benzofuran ring is known to interact with DNA and RNA, while the pyrazole ring can inhibit enzyme activity. The morpholine ring enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: These compounds share the benzofuran ring and have similar biological activities.
Pyrazole Derivatives: These compounds share the pyrazole ring and are known for their anti-inflammatory and anticancer activities.
Morpholine Derivatives: These compounds share the morpholine ring and are used as solvents and intermediates in organic synthesis.
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H17N3O3/c20-16(19-4-7-21-8-5-19)14-10-13(17-18-14)11-1-2-15-12(9-11)3-6-22-15/h1-2,9-10H,3-8H2,(H,17,18) |
InChI Key |
HMRDHTBAMONLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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